4-Bromo-5-methylnicotinic acid
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Overview
Description
4-Bromo-5-methylnicotinic acid is an organic compound with the chemical formula C7H6BrNO2. It is a white crystalline solid primarily used as a reagent in organic synthesis. This compound plays a significant role in the preparation of other compounds, especially in the field of medicine, where it is often used to synthesize biologically active molecules such as drugs and ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-5-methylnicotinic acid can be synthesized through various methods. One common method involves the reaction of methylnicotinic acid with sodium bromide under specific conditions to produce the desired product . The reaction typically requires a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the bromination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through crystallization or recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methylnicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, solvents like ether or THF, and temperatures ranging from -78°C to room temperature.
Oxidation: Potassium permanganate, solvents like water or acetone, and temperatures around 0°C to 25°C.
Reduction: Lithium aluminum hydride, solvents like ether, and temperatures around 0°C to 25°C.
Major Products Formed
Substitution: Various substituted nicotinic acids depending on the reagent used.
Oxidation: 4-Bromo-5-carboxynicotinic acid.
Reduction: 4-Bromo-5-methylnicotinol.
Scientific Research Applications
4-Bromo-5-methylnicotinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-5-methylnicotinic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-methylnicotinic acid: Similar structure but with different positional isomerism.
4-Methylnicotinic acid: Lacks the bromine atom, leading to different reactivity and applications.
5-Methylnicotinic acid: Similar to 4-Bromo-5-methylnicotinic acid but without the bromine atom.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methyl group on the nicotinic acid scaffold. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C7H6BrNO2 |
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Molecular Weight |
216.03 g/mol |
IUPAC Name |
4-bromo-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-9-3-5(6(4)8)7(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
PWNVRXAZDZGXTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1Br)C(=O)O |
Origin of Product |
United States |
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